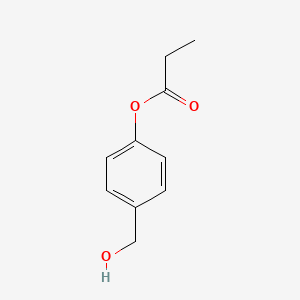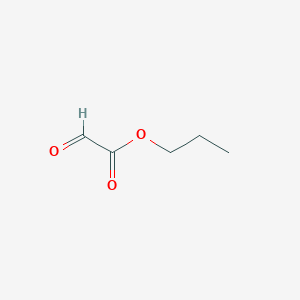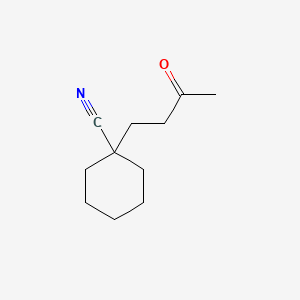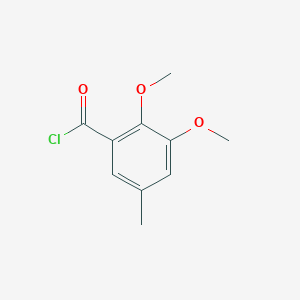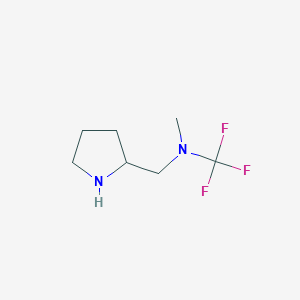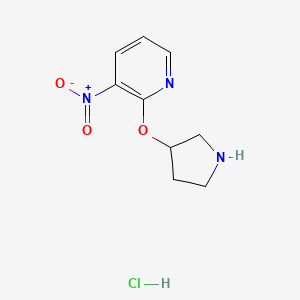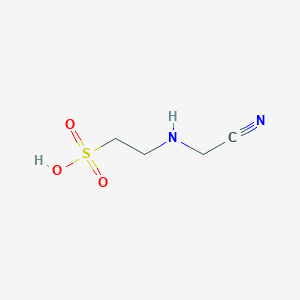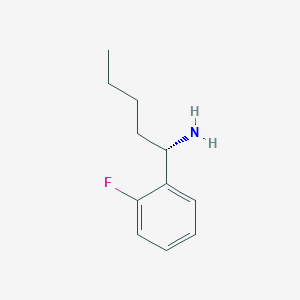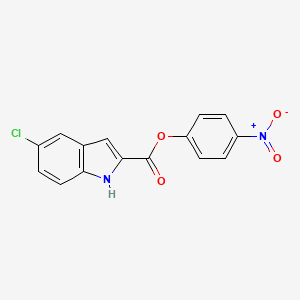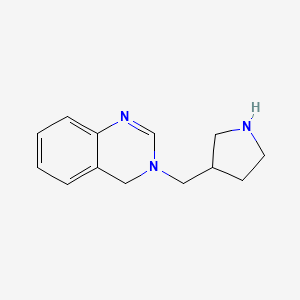
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline is a compound that features a quinazoline core structure with a pyrrolidine moiety attached via a methylene bridge. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The incorporation of the pyrrolidine ring enhances the compound’s pharmacological properties, potentially increasing its efficacy in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts such as palladium or nickel can facilitate the cyclization and substitution reactions, making the process more efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various functionalized quinazoline and pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple cyclic amine with diverse biological activities.
Quinazoline: A core structure in many biologically active compounds.
Pyrrolidinylquinazoline: Compounds with similar structures but different substituents.
Uniqueness
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline is unique due to the combination of the quinazoline core and the pyrrolidine moiety, which enhances its pharmacological properties. This structural combination allows for greater versatility in biological interactions and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
3-(pyrrolidin-3-ylmethyl)-4H-quinazoline |
InChI |
InChI=1S/C13H17N3/c1-2-4-13-12(3-1)9-16(10-15-13)8-11-5-6-14-7-11/h1-4,10-11,14H,5-9H2 |
Clave InChI |
SOQVVTPOUCKMDR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CN2CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


